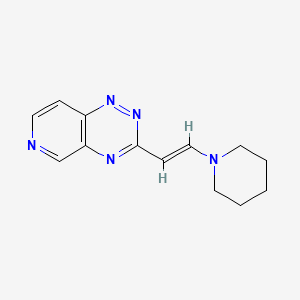
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that contains a pyrido-triazine core with a piperidinyl-vinyl substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the formation of the pyrido-triazine core followed by the introduction of the piperidinyl-vinyl group. Common synthetic routes may include:
Cyclization reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Vinylation reactions: Introduction of the vinyl group via reactions such as Heck coupling.
Piperidinylation: Attachment of the piperidine moiety through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalysis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of reagents to the vinyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Addition reagents: Halogens, hydrogen.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis.
Biology: Investigation of its biological activity and potential as a drug candidate.
Medicine: Exploration of its therapeutic potential for various diseases.
Industry: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido-triazines: Compounds with similar core structures.
Piperidinyl-vinyl derivatives: Compounds with similar substituents.
Uniqueness
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine may be unique in its specific combination of structural features, leading to distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
121845-70-3 |
|---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
3-[(E)-2-piperidin-1-ylethenyl]pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H15N5/c1-2-7-18(8-3-1)9-5-13-15-12-10-14-6-4-11(12)16-17-13/h4-6,9-10H,1-3,7-8H2/b9-5+ |
InChI Key |
FVFLEPQOOUXUQA-WEVVVXLNSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=C/C2=NC3=C(C=CN=C3)N=N2 |
Canonical SMILES |
C1CCN(CC1)C=CC2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


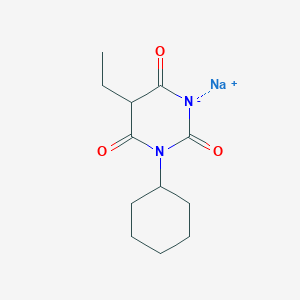
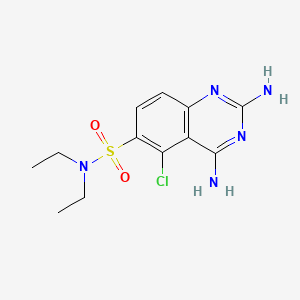
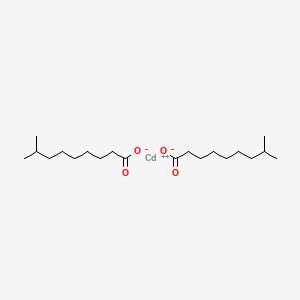
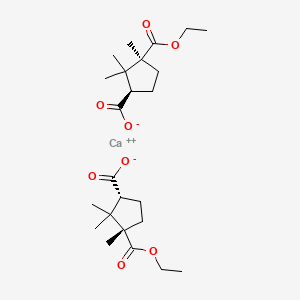
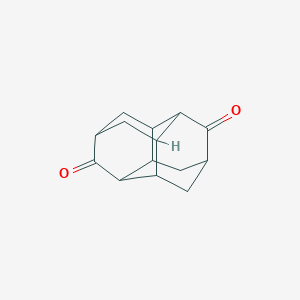
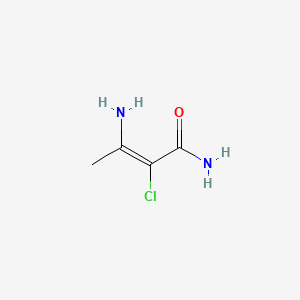


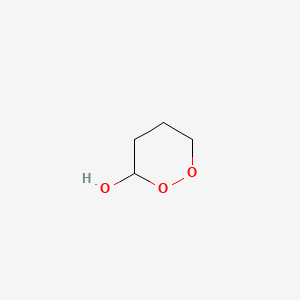
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
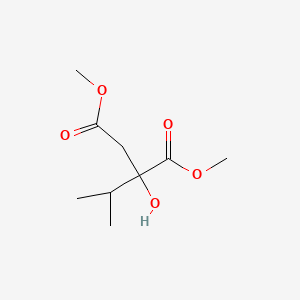
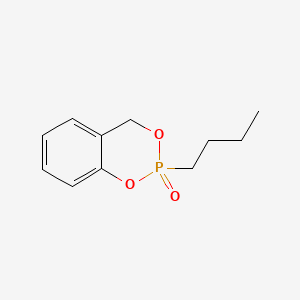
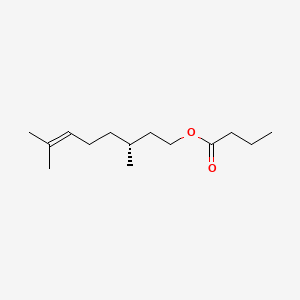
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
